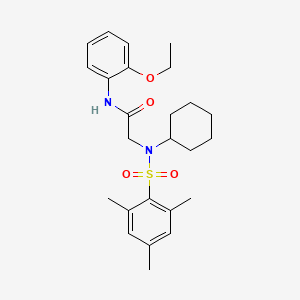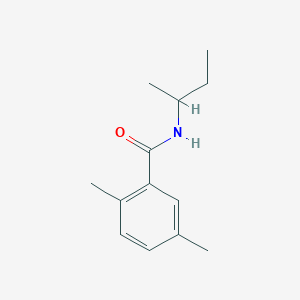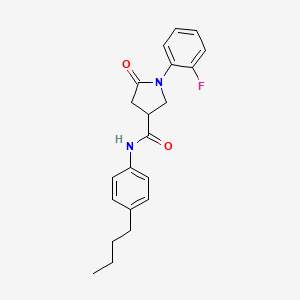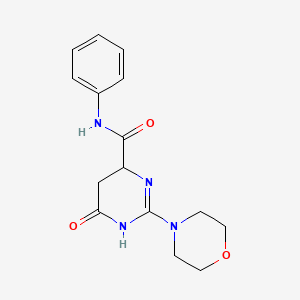
1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione
Vue d'ensemble
Description
1-Ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione, also known as NBD, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. NBD is a yellow crystal powder that is soluble in organic solvents, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood, but it is believed to involve the formation of a charge-transfer complex between the this compound molecule and the target molecule. This interaction results in a change in the fluorescence properties of the this compound molecule, which can be measured and used to study the interaction between the this compound molecule and the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications. This compound has been shown to be able to penetrate cell membranes and localize in the cytoplasm and nucleus of cells. Additionally, this compound has been shown to be able to cross the blood-brain barrier, making it a potential candidate for studying brain function and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione in lab experiments is its high sensitivity and selectivity for detecting specific molecules. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited stability, which can result in decreased fluorescence over time. Additionally, this compound can be affected by environmental factors such as pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are many potential future directions for the use of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione in scientific research. One potential direction is the development of this compound-based sensors for detecting specific molecules in biological samples. Additionally, this compound could be used in the development of new photodynamic therapy agents for the treatment of cancer. Furthermore, this compound could be used in the development of new optoelectronic devices, such as organic light-emitting diodes and solar cells.
Applications De Recherche Scientifique
1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been used in various scientific research applications, including as a fluorescent probe for studying protein-protein interactions and as a photosensitizer for photodynamic therapy. This compound has also been used as a marker for detecting the presence of nitric oxide in cells and tissues. Additionally, this compound has been studied for its potential use in organic electronics and as a component in optoelectronic devices.
Propriétés
IUPAC Name |
3-(1-ethyl-2-hydroxy-5-nitroindol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-2-20-14-8-7-10(21(24)25)9-12(14)16(18(20)23)15-11-5-3-4-6-13(11)19-17(15)22/h3-9,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSYKEJHOBRJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)C3=C4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)


![N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)
![4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)
![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)
![2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4110875.png)

![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)
